molecular formula C8H6BrFO2 B2681203 2-Bromo-3-fluoro-6-methylbenzoic acid CAS No. 1427326-66-6

2-Bromo-3-fluoro-6-methylbenzoic acid

Cat. No.: B2681203
CAS No.: 1427326-66-6
M. Wt: 233.036
InChI Key: QWXYFCBTEVCONQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-6-methylbenzoic acid typically involves the bromination and fluorination of 6-methylbenzoic acid. One common method includes the following steps:

    Fluorination: The fluorine atom is introduced at the 3-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Purification: The final product is purified through recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study the effects of halogenated benzoic acids on biological systems.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds. These interactions influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-fluoro-2-methylbenzoic acid: Similar structure but different substitution pattern.

    2-Bromo-6-methylbenzoic acid: Lacks the fluorine atom.

    3-Fluoro-6-methylbenzoic acid: Lacks the bromine atom.

Uniqueness

2-Bromo-3-fluoro-6-methylbenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of substituents makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-3-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXYFCBTEVCONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427326-66-6
Record name 2-bromo-3-fluoro-6-methylbenzoic acid
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